2-chloro-N-(2,3,4-trifluorophenyl)acetamide
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Overview
Description
2-chloro-N-(2,3,4-trifluorophenyl)acetamide is a chemical compound with the molecular formula C8H5ClF3NO123. It has a molecular weight of 223.58 g/mol23.
Synthesis Analysis
The synthesis of 2-chloro-N-(2,3,4-trifluorophenyl)acetamide is not explicitly mentioned in the available resources. However, it is available for purchase from various chemical vendors45.Molecular Structure Analysis
The InChI code for 2-chloro-N-(2,3,4-trifluorophenyl)acetamide is 1S/C8H5ClF3NO/c9-3-6(14)13-5-2-1-4(10)7(11)8(5)12/h1-2H,3H2,(H,13,14)42. The Canonical SMILES is C1=C(C=C(C(=C1F)F)F)NC(=O)CCl2.
Chemical Reactions Analysis
Specific chemical reactions involving 2-chloro-N-(2,3,4-trifluorophenyl)acetamide are not detailed in the available resources.Physical And Chemical Properties Analysis
2-chloro-N-(2,3,4-trifluorophenyl)acetamide has a molecular weight of 223.58 g/mol42. It has a topological polar surface area of 29.1 Ų2. The compound has one hydrogen bond donor count and four hydrogen bond acceptor counts2.Scientific Research Applications
Synthetic Organic Chemistry Advancements
The studies in synthetic organic chemistry, particularly those involving the N-Ar axis (where Ar stands for an aryl group), highlight the development of N-acylation reagents with enhanced chemoselectivity. Researchers have systematically explored the structure-reactivity relationship, leading to the creation of various N-acyl compounds, including N-acetyl-N-(2-trifluoromethylphenyl) acetamide and others with different substituents, showcasing significantly better chemoselectivity compared to existing N-acylation reagents. These developments have broad implications for synthetic methodologies, offering more precise tools for chemical synthesis (Kondo & Murakami, 2001).
Development of Chiral Ligands
A significant portion of research has been dedicated to the development of chiral ligands possessing a N-Ar prochiral axis. This innovative approach uses the concept of "prochiral" N-Ar axis to design chiral ligands for asymmetric transition metal catalysts, potentially leading to high selectivity in catalyzed reactions. By designing ligands that form stable "chiral" N-Ar axes upon complexation with metals, researchers have achieved high selectivity (up to 99% ee) in palladium-catalyzed asymmetric allylic substitutions. This work underlines the importance of the N-Ar axis in developing new catalysts for asymmetric synthesis, providing a novel pathway for the creation of optically active compounds (Kondo & Murakami, 2001).
Safety And Hazards
The safety information for 2-chloro-N-(2,3,4-trifluorophenyl)acetamide indicates that it has some hazards. The GHS pictograms suggest that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation45.
Future Directions
The future directions for 2-chloro-N-(2,3,4-trifluorophenyl)acetamide are not explicitly mentioned in the available resources. However, given its potential antifungal activity6 and cytotoxic efficacy7, further research could explore these properties in more detail.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.
properties
IUPAC Name |
2-chloro-N-(2,3,4-trifluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c9-3-6(14)13-5-2-1-4(10)7(11)8(5)12/h1-2H,3H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIDVVHPGTUFEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1NC(=O)CCl)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352837 |
Source
|
Record name | 2-chloro-N-(2,3,4-trifluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,3,4-trifluorophenyl)acetamide | |
CAS RN |
243644-03-3 |
Source
|
Record name | 2-chloro-N-(2,3,4-trifluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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